Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLILQXIKLSUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate typically involves the iodination of a pyrimidine derivative followed by esterification with tert-butyl acetate. The reaction conditions often require the use of iodine or iodinating agents and appropriate solvents to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing or reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors, through its iodinated pyrimidine ring. This interaction can modulate biological pathways, leading to various effects depending on the specific target and context.
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate include other iodinated pyrimidine derivatives and tert-butyl esters. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Similar compounds include:
- Tert-butyl 2-(5-iodo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
- This compound derivatives with different substituents
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl ester group attached to a pyrimidine ring that is iodinated at the 5-position. Its chemical formula is , with a molecular weight of approximately 304.12 g/mol. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Iodination of Pyrimidine Derivatives : This step uses iodine or iodinating agents to introduce the iodine atom at the 5-position.
- Esterification : The iodinated pyrimidine is then reacted with tert-butyl acetate under acidic conditions to form the final product.
These methods ensure high yield and purity, making it suitable for further biological studies .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The iodinated pyrimidine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that iodinated pyrimidines can inhibit viral replication by interfering with viral enzymes . For instance, derivatives have shown efficacy against various viruses by targeting their polymerases.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes crucial for cellular metabolism. For example, it has been tested against dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair .
Case Studies
Q & A
Q. How should researchers design preliminary toxicity profiling?
- Methodological Answer : Perform in vitro assays:
- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (IC determination).
- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98 and TA100 strains.
- hERG Inhibition : Screen for cardiac risk via patch-clamp electrophysiology .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
